Regioisomeric Differentiation: 2,5-Dimethyl vs. 1,5-Dimethyl Substitution Impact on Molecular Geometry and Potential Binding
The target compound bears methyl groups at the 2- and 5-positions of the pyrazol-3-amine ring (IUPAC: 2,5-dimethylpyrazol-3-amine, CAS 3524-32-1), whereas the commercially available regioisomer N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride (CAS 1856070-05-7) has methyls at the 1- and 5-positions. This difference alters the position of the N-methyl group relative to the secondary amine linker: in the 2,5-dimethyl isomer, the N-methyl is adjacent to the amino-substituted carbon (C-3), whereas in the 1,5-dimethyl isomer, the N-methyl is adjacent to the unsubstituted ring carbon (C-4). This affects the local steric environment and hydrogen-bonding geometry of the secondary amine, which is critical for target engagement. The 2,5-dimethylpyrazol-3-amine fragment (as the 4-ethyl analog) has been experimentally observed in a crystallographic complex with Aspergillus fumigatus UDP-GlcNAc pyrophosphorylase at 1.91 Å resolution (PDB 9G5Y), confirming a defined binding pose; the 1,5-dimethyl regioisomer would be expected to adopt a different orientation due to altered steric constraints. [1]
| Evidence Dimension | Regioisomeric substitution pattern (methyl group position on pyrazole nitrogen) |
|---|---|
| Target Compound Data | 2,5-Dimethyl substitution (N-methyl at position 2 adjacent to C-3 amino linker; CAS 3524-32-1 fragment) |
| Comparator Or Baseline | 1,5-Dimethyl substitution (N-methyl at position 1 adjacent to C-5; CAS 35100-92-6 fragment; full compound CAS 1856070-05-7) |
| Quantified Difference | Difference in N-methyl position: 2-position (adjacent to linker) vs. 1-position (adjacent to unsubstituted carbon); altered steric profile and hydrogen-bonding geometry; crystallographic binding pose validated only for 2,5-dimethyl scaffold (PDB 9G5Y at 1.91 Å) |
| Conditions | Crystallographic analysis: X-ray diffraction at 1.91 Å resolution; fragment screen against Aspergillus fumigatus UDP-GlcNAc pyrophosphorylase (PDB 9G5Y) [1] |
Why This Matters
The regiospecific 2,5-dimethyl substitution pattern is structurally validated in a crystallographic complex, whereas the 1,5-dimethyl regioisomer lacks equivalent structural confirmation; selection of the correct regioisomer is essential for experiments where binding pose fidelity determines SAR interpretation.
- [1] RCSB Protein Data Bank. PDB ID: 9G5Y. The structure of Aspergillus fumigatus UDP-GlcNAc pyrophosphorylase in complex with a fragment (A1IIQ: 4-ethyl-2,5-dimethyl-pyrazol-3-amine). Deposited 2024-07-17. DOI: 10.2210/pdb9G5Y/pdb. View Source
